molecular formula C7H2ClF2N B2857011 6-Chloro-2,3-difluorobenzonitrile CAS No. 157647-02-4

6-Chloro-2,3-difluorobenzonitrile

Cat. No.: B2857011
CAS No.: 157647-02-4
M. Wt: 173.55
InChI Key: WKQOTAVCQBOWLA-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-difluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the reaction of 2,3-difluorobenzonitrile with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluorobenzonitrile depends on its application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The nitrile group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition .

Biological Activity

6-Chloro-2,3-difluorobenzonitrile is an organic compound with the molecular formula C7_7H2_2ClF2_2N, recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H2_2ClF2_2N
  • Molecular Weight : 173.54 g/mol
  • Functional Groups : Contains a cyano group (-C≡N), two fluorine atoms, and a chlorine atom attached to a benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes involved in critical biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit the bacterial cell division enzyme FtsZ. This interaction leads to allosteric inhibition, preventing the polymerization necessary for cell division, which ultimately results in bacterial cell elongation and death.
  • Biochemical Pathways : Although specific pathways affected by this compound are not fully elucidated, it is known to influence cellular processes by modulating signaling pathways and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. The compound's mechanism involves:

  • Targeting FtsZ : By binding to the allosteric site of FtsZ, it disrupts normal bacterial cell division processes.
  • Dosage Effects : In animal models, lower doses effectively inhibit bacterial growth while higher doses may lead to cytotoxic effects on host cells.

Cytotoxicity and Antiproliferative Effects

Studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer10.5Induction of apoptosis via enzyme inhibition
Colon Cancer15.2Disruption of microtubule dynamics
Lung Cancer12.8Inhibition of cell cycle progression

The compound's cytotoxic effects are attributed to its ability to interfere with microtubule dynamics and induce apoptosis in cancer cells .

Case Studies

  • Study on Bacterial Inhibition :
    • Objective: To evaluate the effectiveness of this compound against Gram-positive bacteria.
    • Findings: The compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties.
  • Cancer Cell Line Evaluation :
    • Objective: To assess the antiproliferative activity against various cancer types.
    • Findings: The compound exhibited selective toxicity towards breast and colon cancer cells while sparing normal fibroblast cells at similar concentrations .

Stability and Metabolism

The stability of this compound under laboratory conditions has been confirmed. It remains stable over time but can degrade into metabolites that may exhibit different biological activities. This aspect is crucial for understanding its pharmacokinetics and potential side effects in therapeutic applications.

Properties

IUPAC Name

6-chloro-2,3-difluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQOTAVCQBOWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

24.8 g (0.135 mol) of 2,3-difluoro-6-nitrobenzonitrile and 1 g of anhydrous calcium chloride are placed in a 50 ml flask with a finely drawn-out gas inlet tube, and heated to 190° C. Chlorine is introduced at this temperature with a throughput of 2-3 l/h so that a uniform production of nitrous gases occurs. After a reaction time of 12 h, the starting material has been substantially converted (<10% residual content of nitro compound). The remaining nitrous gases are purged with air and the residue is distilled off under vacuum over a short Vigreux column to give 15.5 g (89 mmol, 66%) of 2-chloro-5,6-difluorobenzonitrile as a light yellowish, oily liquid boiling at 70°-75° C./3 Torr (purity (GC)>95%).
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